5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole

Description

Properties

IUPAC Name |

tributyl-[3-(trifluoromethyl)-1,2-oxazol-5-yl]stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3NO.3C4H9.Sn/c5-4(6,7)3-1-2-9-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSKKZIBWCWIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28F3NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640290-79-5 | |

| Record name | 5-(tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Strategic Building Block for Fluorinated Heterocycles

[1]

Executive Summary

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a specialized organometallic reagent designed for the modular construction of trifluoromethylated isoxazole scaffolds.[1] In medicinal chemistry, the 3-(trifluoromethyl)isoxazole moiety is a privileged pharmacophore, offering enhanced metabolic stability, increased lipophilicity, and bioisosteric properties relative to non-fluorinated analogs. This compound serves as a "masked" nucleophile in Palladium-catalyzed Stille cross-coupling reactions, allowing for the precise installation of the isoxazole core onto aryl, heteroaryl, and vinyl halides under mild conditions.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Data |

| IUPAC Name | 5-(Tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole |

| Molecular Formula | C₁₆H₂₈F₃NOSn |

| Molecular Weight | 426.11 g/mol |

| Physical State | Colorless to pale yellow oil (Predicted) |

| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |

| Stability | Air-stable for short durations; hydrolytically unstable over time; light sensitive |

Structural Electronic Effects

The reactivity of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group at C3 and the electropositive tributylstannyl (-SnBu₃) group at C5.[1]

-

C3-Trifluoromethyl Group: The strong inductive effect (-I) of the CF₃ group significantly lowers the LUMO energy of the isoxazole ring, making it electron-deficient. This enhances the acidity of the C5-position in the precursor (facilitating synthesis) but also makes the final coupled products less susceptible to oxidative metabolism.[1]

-

C5-Tributylstannyl Group: The C-Sn bond is polarized with high electron density on the carbon, serving as the site of transmetallation. The steric bulk of the butyl chains stabilizes the reagent against spontaneous protodestannylation, while still permitting catalytic turnover.

Figure 1: Electronic relationship between the CF3 and SnBu3 moieties on the isoxazole core.

Synthesis & Preparation Protocols

Two primary routes exist for the synthesis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. Method A is preferred for scale-up due to the availability of starting materials, while Method B offers higher regioselectivity.

Method A: Direct Lithiation of 3-(Trifluoromethyl)isoxazole

This method leverages the acidity of the C5-proton, enhanced by the C3-CF₃ group.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C .

-

Substrate: Add 3-(trifluoromethyl)isoxazole (1.0 equiv).

-

Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain temperature below -70°C to prevent ring fragmentation.[1]

-

Stannylation: Stir for 30 minutes, then add Tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise.

-

Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.[1] Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on neutral alumina (SiO₂ can cause protodestannylation) using Hexanes/EtOAc (98:2).[1]

Method B: [3+2] Cycloaddition

This convergent route constructs the ring and installs the stannane in one step.[1]

Protocol:

-

Precursors: Generate Trifluoroacetonitrile oxide in situ from Trifluoroacetohydroximoyl chloride using a base (e.g., Et₃N).[1]

-

Dipolarophile: React with Tributyl(ethynyl)stannane.

-

Conditions: Stir in DCM at 0°C to RT. The stannyl group directs the regioselectivity to the 5-position due to steric and electronic control.

Figure 2: Dual synthetic pathways.[1] Method A (Lithiation) is generally more accessible; Method B (Cycloaddition) offers high regiocontrol.[1]

Reactivity Profile: The Stille Cross-Coupling

The primary utility of this compound is as a nucleophile in Stille couplings to synthesize 3-(trifluoromethyl)-5-aryl-isoxazoles .[1]

Mechanistic Insight

The CF₃ group at C3 exerts an electron-withdrawing effect that reduces the electron density at C5.[1] While this stabilizes the organostannane against oxidation, it can retard the Transmetallation step in the catalytic cycle compared to non-fluorinated alkyl stannanes. Therefore, highly active catalyst systems (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃) are often required.[1]

Optimized Coupling Protocol

Reaction: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole + Aryl Halide (Ar-X) → 3-CF₃-5-Ar-Isoxazole[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.[1]

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

-

Additives: CuI (10 mol%) can be added to facilitate the "Copper effect," accelerating transmetallation via an intermediate organocopper species.[1]

-

Temperature: Reflux (90-110°C) is typically required due to the deactivated nature of the stannane.[1]

-

Purification: Removal of tin byproducts is critical.[1] Use KF/Silica gel treatment or wash with aqueous KF to precipitate insoluble Bu₃SnF.[1]

Figure 3: Catalytic cycle.[1] The transmetallation step is rate-limiting due to the electron-deficient nature of the isoxazole ring.

Handling, Safety & Toxicology

Hazard Class: Organotin Compound (Acute Toxin).[1]

-

Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All operations must be performed in a fume hood.[1]

-

Waste Disposal: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.[1]

-

Decontamination: Glassware should be rinsed with a solution of iodine in acetone or soaked in a base bath to decompose residual organotins before washing.[1]

References

-

Synthesis of 3-(trifluoromethyl)isoxazoles: Pavlik, J. W., et al. "Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole."[1][2] Journal of Heterocyclic Chemistry, 2003. Link[1]

-

General Stille Coupling of Isoxazoles: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of heteroaryl stannanes with heteroaryl halides." Tetrahedron, 1991. Link

-

Lithiation of Isoxazoles: Micetich, R. G. "Lithiation of isoxazoles. Synthesis of 5-substituted isoxazoles." Canadian Journal of Chemistry, 1970. Link[1]

-

Organotin Safety: Occupational Safety and Health Administration (OSHA).[1] "Occupational Safety and Health Guideline for Tin, Organic Compounds." Link

A Technical Guide to 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Versatile Building Block for Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, a specialized organostannane reagent. We will explore its chemical identity, the strategic incorporation of its key structural motifs—the isoxazole ring and the trifluoromethyl group—and its principal application in palladium-catalyzed Stille cross-coupling reactions. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, and a detailed protocol for its effective utilization in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Heterocycles

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and contribute to the overall conformational rigidity of a molecule. When combined with a trifluoromethyl (CF3) group, its value is significantly amplified. The incorporation of a CF3 group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by modulating the electronic properties of the parent molecule.[1][5]

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole emerges as a highly valuable, albeit specialized, building block that marries these two powerful motifs. The tributylstannyl group at the 5-position activates the molecule for palladium-catalyzed Stille cross-coupling reactions, providing a robust and versatile method for introducing the 3-(trifluoromethyl)isoxazolyl moiety into a wide array of organic substrates.[6][7] This guide will detail the practical aspects of this reagent, enabling its effective application in complex synthesis campaigns.

Chemical Identity and Properties

While a specific, dedicated CAS number for 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is not prominently listed in major commercial databases, its identity is unambiguously defined by its structure. Its properties can be inferred from closely related analogs and the well-understood chemistry of its constituent parts.

| Property | Value |

| IUPAC Name | 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole |

| Molecular Formula | C16H28F3NOSn |

| Molecular Weight | 426.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil, typical of organostannanes |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |

| Stability | Store under inert atmosphere (Argon or Nitrogen) and protect from light and moisture. Organostannanes can be sensitive to protodestannylation. |

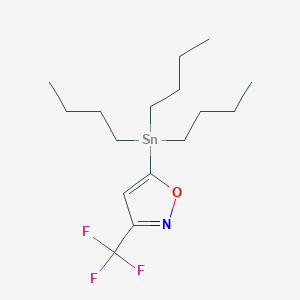

Chemical Structure:

The structure of the molecule is defined by a central isoxazole ring, substituted at the 3-position with a trifluoromethyl group and at the 5-position with a tributyltin group.

Caption: Structure of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.

Synthesis and Mechanistic Considerations

The synthesis of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is not commonly detailed in commercial catalogs but can be reliably achieved through a standard organometallic approach. The most logical and field-proven method involves the deprotonation of a suitable precursor followed by quenching with an electrophilic tin species.

Proposed Synthetic Workflow:

The synthesis begins with the commercially available 3-(trifluoromethyl)isoxazole. The proton at the 5-position of the isoxazole ring is the most acidic due to the electron-withdrawing effects of the ring nitrogen, oxygen, and the CF3 group. This allows for regioselective deprotonation.

Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

-

Anhydrous THF at -78 °C: The use of a dry, polar aprotic solvent like THF is crucial for stabilizing the organolithium intermediate. The cryogenic temperature (-78 °C, typically a dry ice/acetone bath) is essential to prevent side reactions, such as solvent deprotonation or degradation of the highly reactive lithiated species.

-

n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for deprotonating weakly acidic C-H bonds on heteroaromatic rings. Its use ensures rapid and complete formation of the desired anion.

-

Tributyltin Chloride (Bu3SnCl): This is the standard electrophile for introducing the tributylstannyl group. The chloride is a good leaving group, facilitating the nucleophilic attack by the isoxazole anion on the tin atom.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable tolerance for a wide range of functional groups and its reliability in forming C(sp²)-C(sp²) bonds.[7][8]

The Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

In this context, "R'-SnBu3" represents our title compound, and "R-X" is the coupling partner, which is typically an aryl, heteroaryl, or vinyl halide (or triflate).

Experimental Protocol: Stille Coupling

This section provides a self-validating, step-by-step protocol for a representative Stille coupling reaction.

Objective: To synthesize 5-(Aryl)-3-(trifluoromethyl)isoxazole from an aryl bromide.

Materials:

-

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere supply (Argon or Nitrogen)

Protocol:

-

Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq), the aryl bromide (1.1 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. The concentration is typically between 0.1 M and 0.5 M. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to accelerate the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting stannane is a key indicator of completion.

-

Workup:

-

Cool the reaction to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing the toxic tributyltin byproducts. The fluoride ions complex with tin, forming insoluble tributyltin fluoride, which can be easily filtered off.

-

Stir the mixture vigorously for 1 hour, then filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

-

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-3-(trifluoromethyl)isoxazole product.

Safety and Handling

Trustworthiness through Safety: The protocols described are only trustworthy if executed safely.

-

Organotin Toxicity: Tributyltin compounds are toxic. They can be absorbed through the skin and are harmful if ingested or inhaled. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Waste Disposal: All organotin waste, including residual reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste according to institutional guidelines. Do not dispose of tin waste down the drain. The KF workup procedure is a key part of a self-validating system as it helps sequester the majority of the toxic tin byproduct before the main purification step.

Conclusion

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole stands as a potent and highly strategic reagent for modern synthetic chemistry. It provides a direct and efficient route for incorporating the medicinally relevant 3-(trifluoromethyl)isoxazole scaffold into complex molecules. While its handling requires care due to the toxicity of organostannanes, the utility of this building block in Stille cross-coupling reactions offers a decisive advantage in the synthesis of novel chemical entities for drug discovery and materials science. Understanding the principles behind its synthesis and application, as outlined in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

References

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing.

- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024). Comptes Rendus de l'Académie des Sciences.

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.

- The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.

- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry.

- Advancing total synthesis through the Stille cross-coupling: recent innov

- Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). MSU Chemistry.

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.

Sources

- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Technical Guide: 1H and 13C NMR Characterization of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole

Part 1: Executive Summary & Core Directive

This guide provides an in-depth technical analysis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (CAS: 2229431-21-2). This molecule is a critical organometallic building block, primarily utilized as a nucleophilic partner in Stille cross-coupling reactions to generate 3-trifluoromethylisoxazole libraries—a scaffold highly privileged in modern agrochemical (e.g., Fluralaner derivatives) and pharmaceutical discovery.

Unlike standard organic molecules, the presence of both a strongly electron-withdrawing trifluoromethyl group (

Part 2: Synthesis & Structural Context[1][2]

To understand the NMR spectrum, one must understand the electronic push-pull nature of the ring.

Synthesis Route (Contextual)

The compound is typically synthesized via a [3+2] cycloaddition mechanism or direct lithiation/stannylation.

-

Precursor: Trifluoroacetonitrile oxide (generated in situ from the hydroximoyl chloride).

-

Dipolarophile: Tributyl(ethynyl)stannane.

-

Regioselectivity: The steric bulk of the tin group and the electronics of the dipole generally favor the 5-stannyl isomer.

Structural Numbering & Electronic Environment

-

Position 3 (

): Bonded to -

Position 4 (

/ -

Position 5 (

): The ipso carbon attached to Tin.

Figure 1: Electronic connectivity showing the push-pull relationship between the CF3 and Stannyl groups.

Part 3: 1H NMR Spectral Analysis

Solvent:

The Aromatic Region (The "Anchor" Signal)

The isoxazole ring possesses only one proton (

-

Predicted Shift:

6.65 – 6.75 ppm. -

Multiplicity: Singlet (s) with Tin Satellites .

-

Diagnostic Feature: You will see a central singlet flanked by two small doublets (satellites) caused by coupling to

and

The Aliphatic Region (Tributylstannyl Group)

The butyl chains appear as three distinct multiplets and a terminal methyl triplet. The Tin atom affects the chemical shifts of the

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |

| Isoxazole Ring | H-4 | 6.65 - 6.75 | s (sat) | |

| Butyl Chain | 0.88 - 0.92 | t | ||

| Butyl Chain | 1.10 - 1.25 | t (sat) | High | |

| Butyl Chain | 1.30 - 1.38 | sext | - | |

| Butyl Chain | 1.50 - 1.65 | quint (sat) | - |

Expert Insight: The

Part 4: 13C NMR Spectral Analysis

Solvent:

Isoxazole Ring Carbons

-

C-5 (Attached to Sn):

-

Shift:

165.0 – 175.0 ppm. -

Feature: This signal will show large coupling to Tin isotopes (

Hz). It typically appears as a singlet with very prominent satellites.

-

-

C-3 (Attached to CF3):

-

Shift:

155.0 – 158.0 ppm. -

Feature: Quartet due to C-F coupling (

Hz).

-

-

C-4 (Intermediate):

-

Shift:

110.0 – 115.0 ppm. -

Feature: Quartet (

Hz) and likely Sn satellites (

-

Trifluoromethyl Group ( )

-

Shift:

118.0 – 122.0 ppm. -

Feature: Large Quartet (

Hz).

Tributylstannyl Carbons

The carbon signals for the butyl group follow a specific pattern regarding Sn-C coupling constants (

| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Note |

| C- | 9.5 - 11.0 | s (sat) | Very large coupling | |

| C- | 26.0 - 27.0 | s (sat) | Distinct satellites | |

| C- | 27.5 - 28.5 | s (sat) | Smaller satellites | |

| C- | 13.5 - 13.8 | s | - | Terminal methyl |

Part 5: Experimental Validation Protocol

To confirm the identity of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole, follow this self-validating workflow.

Step-by-Step Verification

-

Check the 19F NMR: Run a quick uncoupled 19F scan. You should see a single singlet at

-63.0 to -64.0 ppm . If you see multiple peaks, your -

Verify H-4 Satellites: Zoom in on the aromatic singlet at ~6.7 ppm. Measure the distance between the main peak and the small side peaks. If

Hz, the Tin is attached to the ring. -

The "Alpha-Carbon" Test: In the 13C spectrum, locate the signal at ~10 ppm. It must have massive satellites (

Hz). If this signal appears as a clean singlet, the butyl group has cleaved from the tin (protodestannylation).

Workflow Diagram (DOT)

Figure 2: Decision tree for validating the integrity of the stannyl-isoxazole reagent.

Part 6: References

-

Synthesis of 3-Methyl-5-tributylstannylisoxazole (Analogous Protocol):

-

Source: Conti, P. et al. "Epiboxidine and novel-related analogues." Tetrahedron, via Core.ac.uk.

-

URL:[Link]

-

Relevance: Provides the baseline H-4 shift (

6.26) for the methyl analog, allowing for accurate chemometric prediction of the CF3 analog.

-

-

General Isoxazole Synthesis & NMR Data:

-

Source: Qiu, D. et al. "Lewis acid-promoted direct synthesis of isoxazole derivatives." Beilstein Journal of Organic Chemistry, 2023.

-

URL:[Link]

-

Relevance: Confirms 13C/19F shifts for the 3-trifluoromethylisoxazole core (

ppm).

-

-

Tin Coupling Constants (Reference Data):

-

Commercial Registry (Validation of Existence):

-

Source: ChemSRC CAS Registry for 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.

-

URL:[Link]

-

Relevance: Confirms the specific CAS 2229431-21-2 corresponds to the target molecule.

-

Sources

Solubility of tributylstannyl isoxazoles in organic solvents

An In-Depth Technical Guide to the Solubility of Tributylstannyl Isoxazoles in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tributylstannyl isoxazoles, a class of organometallic compounds with significant potential in organic synthesis and medicinal chemistry. Understanding the solubility of these reagents is paramount for their effective use in reaction design, purification, and formulation development. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the molecular determinants of solubility, provide predictive assessments for common organic solvents, detail a robust experimental protocol for solubility determination, and emphasize the critical safety protocols required when handling these toxicologically significant compounds.

Introduction: The Synthetic Utility of Tributylstannyl Isoxazoles

Isoxazoles are a vital class of five-membered heterocyclic compounds featured in numerous clinically approved drugs and bioactive molecules, prized for their diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The functionalization of the isoxazole scaffold is key to modulating its biological activity. The introduction of a tributylstannyl ((Bu)₃Sn-) group, typically via Stille cross-coupling reactions, transforms the isoxazole into a versatile building block for further chemical elaboration.

However, the practical application of these stannylated intermediates is fundamentally governed by their behavior in solution. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in formulation. This guide addresses this critical knowledge gap by providing an in-depth analysis of the factors that control the solubility of tributylstannyl isoxazoles.

Foundational Principles: Molecular Determinants of Solubility

The solubility of any compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] Tributylstannyl isoxazoles present a fascinating case due to their amphipathic nature, possessing both highly non-polar and polar functionalities.

-

The Tributylstannyl Group: The three butyl chains attached to the tin atom create a large, lipophilic (non-polar) domain. This moiety dominates the molecule's character, making it structurally similar to other non-polar organotin compounds like tetrabutyltin, which is known to be soluble in non-polar solvents.[4] The carbon-tin bond is relatively non-polar and stable in the presence of air and moisture.[4]

-

The Isoxazole Ring: In contrast, the isoxazole ring is a polar heterocycle due to the presence of electronegative nitrogen and oxygen atoms.[5] This polarity allows for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents.[5]

-

The Balance of Forces: The overall solubility of a tributylstannyl isoxazole derivative in a given solvent is determined by the balance between the non-polar tributylstannyl "tail" and the polar isoxazole "head." In most cases, the significant non-polar character of the three butyl groups is the overriding factor, predicting higher solubility in solvents of low to moderate polarity.

The following diagram illustrates the key molecular features that influence the solubility profile of these compounds.

Caption: Molecular and external factors governing solubility.

Predictive Solubility in Common Organic Solvents

While empirical determination is the gold standard, a predictive understanding of solubility is crucial for initial experimental design. The table below summarizes the expected solubility of typical tributylstannyl isoxazoles in a range of common laboratory solvents, based on the foundational principles discussed.

| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Aprotic, Non-Polar | High | The non-polar nature of hexane strongly interacts with the lipophilic tributylstannyl groups via van der Waals forces. |

| Toluene | C₇H₈ | Aprotic, Non-Polar | High | Similar to hexane, toluene is a non-polar solvent that will effectively solvate the non-polar regions of the molecule. |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | High to Moderate | DCM has sufficient polarity to interact with the isoxazole ring but is also an excellent solvent for many non-polar organometallics. |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | High to Moderate | THF is a versatile polar aprotic solvent. Its ether oxygen can interact with the tin atom, and its hydrocarbon body interacts well with the butyl groups. |

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic, Polar | Moderate | Offers a balance of polar (ester) and non-polar (ethyl and acetyl) groups, making it a reasonable solvent choice. |

| Acetonitrile | CH₃CN | Aprotic, Polar | Low to Moderate | A highly polar solvent; solubility will be limited by the large non-polar tributylstannyl moiety. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic, Polar | Low to Moderate | Similar to acetonitrile, the high polarity of DMF may not effectively solvate the non-polar alkyl chains. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Low | DMSO is a highly polar solvent; significant solubility is not expected due to the dominant lipophilic character of the solute.[6] |

| Methanol | CH₃OH | Protic, Polar | Low | The protic nature and high polarity of methanol are generally incompatible with the large, non-polar tributylstannyl group.[5] |

| Water | H₂O | Protic, Polar | Insoluble | The hydrophobic effect of the three butyl chains will dominate, leading to insolubility in water. The number of organic groups in organotin compounds is inversely proportional to their water solubility.[7] |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol provides a robust, self-validating method for the quantitative determination of the solubility of a tributylstannyl isoxazole compound in an organic solvent. This method is adapted from established principles of solubility testing.[6]

Materials and Equipment

-

Tributylstannyl isoxazole compound of interest

-

High-purity organic solvent(s)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding vials

-

Calibrated positive displacement pipettes

-

Scintillation vials or other appropriate glass containers with solvent-resistant caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS)

Workflow for Solubility Determination

The diagram below outlines the complete experimental workflow from sample preparation to final calculation.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a pre-weighed amount of the tributylstannyl isoxazole. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.

-

Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Causality Check: Using excess solid is critical to ensure that the solution reaches thermodynamic equilibrium at saturation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the minimum time required.

-

Trustworthiness Check: Reaching equilibrium is essential for an accurate measurement. Analyzing samples at multiple time points (e.g., 24h, 48h) until the concentration plateaus ensures equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the bulk of the solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Causality Check: Centrifugation provides a clean separation of the saturated liquid phase from the solid phase without altering the temperature, which could change the solubility.[6]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

For highly concentrated solutions or sensitive analytical methods, perform an accurate serial dilution of the aliquot with the same solvent. Record the dilution factor precisely.

-

Trustworthiness Check: A gravimetric dilution (by mass) is often more accurate than a volumetric one, especially with volatile organic solvents.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method. The choice of method depends on the analyte's properties.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Determine the concentration of the tributylstannyl isoxazole in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

CRITICAL SAFETY & HANDLING PROTOCOLS

Tributyltin (TBT) compounds are highly toxic and pose significant health risks. [11] All handling must be performed with strict adherence to safety protocols to prevent exposure through inhalation, ingestion, or skin contact.[11]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or aerosols.[12][13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid all personal contact with the material.[13] Use non-sparking tools to prevent ignition.[12] Do not eat, drink, or smoke in the laboratory.[14]

-

Spill & Waste Disposal:

-

In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.[13][14]

-

All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Avoid release to the environment, as these compounds are very toxic to aquatic life.[12][13]

-

-

Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for organotin compounds at 0.1 mg/m³ as an 8-hour time-weighted average.[11]

Conclusion

The solubility of tributylstannyl isoxazoles is a critical parameter that influences their utility in synthetic and medicinal chemistry. Governed by a balance between the dominant non-polar tributylstannyl group and the polar isoxazole ring, these compounds are most soluble in non-polar to moderately polar aprotic organic solvents such as hexane, toluene, DCM, and THF. This guide provides a predictive framework for solvent selection and a detailed, robust experimental protocol for the accurate quantitative determination of solubility. Adherence to the stringent safety protocols outlined is non-negotiable due to the high toxicity of organotin compounds. By integrating this theoretical and practical knowledge, researchers can optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of these valuable chemical intermediates.

References

- Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds. (n.d.). Benchchem.

- Introduction to organotin chemistry - and applic

- Tributyltin chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.

- Tributyltin chloride. (n.d.). Synquest Labs.

- Tributyltin azide. (2023, July 11). Apollo Scientific.

- An In-depth Technical Guide to the Solubility of Octyltin Trichloride in Organic Solvents. (n.d.). Benchchem.

- TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.

- Solubility of Organometallic Complexes in Supercritical Carbon Dioxide: A Review. (2025, August 6).

- Solubility of Isoxazole. (n.d.). Solubility of Things.

- Organotin compounds in the environment - An overview. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Course Hero.

- Determination of organotin compounds in environmental samples. (n.d.). SciSpace.

- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI.

- Solubility Determination Methods Overview. (2024, July 9). YouTube.

- Determination of Selected Organotin Compounds in Liquids by GCMS. (2022, March 16). ALS Environmental.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. gelest.com [gelest.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Safety and Handling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole

Introduction: A Powerful Reagent Demanding Respect

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a valuable, yet hazardous, organometallic reagent primarily utilized in synthetic organic chemistry. Its utility lies in its capacity to participate in cross-coupling reactions, such as the Stille coupling, enabling the introduction of the trifluoromethyl-isoxazole moiety into complex molecular architectures.[1][2][3] This functional group is of significant interest to researchers in drug development due to its prevalence in a wide array of biologically active compounds.[4][5] However, the potent biological activity of the tributyltin group necessitates a comprehensive understanding of its associated risks and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole and offers detailed procedures for its safe handling, storage, and disposal, tailored for the research and development environment.

PART 1: Hazard Identification and Risk Assessment

The primary hazard associated with 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole stems from the tributyltin (TBT) moiety. Organotin compounds, particularly tributyltin derivatives, are recognized for their high toxicity.

Toxicological Profile of Tributyltin (TBT):

-

Immunotoxicity: TBT is a potent immunotoxicant, with the thymus being a primary target organ. This can lead to impaired T-cell mediated functions.[6]

-

Endocrine Disruption: TBT is a known endocrine-disrupting chemical.[7] It has been observed to cause imposex (the development of male characteristics in females) in marine snails, highlighting its potential to interfere with hormonal systems.[6][8]

-

Neurotoxicity: While trimethyltin and triethyltin compounds are the most potent neurotoxins in this class, tributyltin also exhibits neurotoxic effects.[7][9][10]

-

Irritant Properties: Tributyltin compounds are severe irritants to the skin and eyes.[6][8][11] Brief contact can cause irritation, and in severe cases, chemical burns.[11] Inhalation of vapors can lead to respiratory irritation.[8]

-

Organ Damage: Animal studies have linked TBT exposure to adverse effects on the liver, spleen, and kidneys.[6][7][12]

The trifluoromethyl group, while generally increasing the stability of the molecule, can contribute to its overall toxicity profile and may decompose under certain conditions to release toxic fumes.[13][14][15]

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, stringent engineering controls and a comprehensive personal protective equipment strategy are mandatory when handling this compound.[16][17][18]

Engineering Controls:

-

Fume Hood: All manipulations of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][18]

-

Designated Area: A specific area within the laboratory should be designated for working with this and other highly toxic organotin compounds.[18] This area should be clearly marked.

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[16] Gloves should be inspected for tears or punctures before each use and disposed of immediately after handling the compound.

-

Eye Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[16][18]

-

Lab Coat: A lab coat, preferably one that is flame-retardant, should be worn and kept buttoned.[16]

-

Respiratory Protection: For non-routine operations where the concentration of vapors may be high, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[16][18]

PART 3: Safe Handling, Storage, and Incompatibility

Meticulous attention to handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the reagent.

Handling:

-

Handle this compound as a pyrophoric and air-sensitive material, even if specific data is unavailable.[19][20] Use of Schlenk line or glovebox techniques is recommended for transfers.

-

Avoid the creation of aerosols.

-

Always have a spill kit readily available.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[21][22][23]

-

Store separately from incompatible materials.

Incompatibility:

-

Water and Moisture: Organotin compounds can react with water.[19]

-

Oxidizing Agents: Avoid contact with strong oxidizing agents.

-

Acids: May react with strong acids.

PART 4: Accidental Release Measures and First Aid

Spill Cleanup:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow at the spill.

-

Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep to avoid raising dust.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area. A common practice for glassware is to soak in a 10% bleach solution overnight to oxidize the organotin to less harmful tin oxides.[24]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[22]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][22]

PART 5: Disposal Considerations

All waste containing 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole must be treated as hazardous waste.

-

Waste Containers: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[25]

-

Disposal Method: Dispose of through a licensed hazardous waste disposal facility. Do not dispose of in municipal landfills or down the drain.

-

Decontamination of Glassware: Glassware that has come into contact with the compound should be decontaminated before being washed. Soaking in a 10% bleach solution or a potassium permanganate solution can help oxidize the organotin.[24]

PART 6: Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Reactivity: The isoxazole ring can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or reducing agents.[26] The carbon-tin bond is reactive and is the basis for its utility in cross-coupling reactions.[1]

Summary of Key Safety Information

| Parameter | Information |

| Primary Hazards | Highly toxic, immunotoxic, endocrine disruptor, neurotoxic, severe skin and eye irritant.[7][8][10][11][12] |

| Engineering Controls | Must be handled in a chemical fume hood.[16][18] |

| Personal Protective Equipment | Double gloves, chemical goggles, face shield, lab coat.[16][18] |

| Storage | Cool, dry, well-ventilated area, away from incompatible materials.[21][22][23] |

| Spill Response | Evacuate, absorb with inert material, collect for hazardous waste disposal, decontaminate area. |

| Disposal | Dispose of as hazardous waste through a licensed facility.[25] |

This guide is intended to provide a comprehensive overview of the safe handling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole for research purposes. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date safety information and adhere to all institutional and regulatory guidelines.

References

- Toxicity and health effects of selected organotin compounds: a review - PMC. (n.d.).

- Safety and Handling of Organometallic Compounds - Solubility of Things. (n.d.).

- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.).

- Organotin Compounds Toxicity: Focus on Kidney - PMC. (2018, May 22).

- Organo-tin compounds - DCCEEW. (2022, June 30).

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.).

- Tributyltin - Collaborative for Health & Environment. (n.d.).

- [Tributyltin compounds--the substances noxious to health] - PubMed. (n.d.).

- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).

- Organic tin compounds - The Quality Status Report 2010. (n.d.).

- Code of practice: management of tetrabutyltin - Canada.ca. (2017, December 18).

- Why are tri-organotin chloride compounds so dangerous? - Chemistry Stack Exchange. (2021, May 19).

- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).

- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24).

- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).

- Dealing with Organotin reactions - ECHEMI. (n.d.).

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022, June 15).

- Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- ChemInform Abstract: Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond | Request PDF - ResearchGate. (2025, August 9).

- Safety Data Sheet - Fluorochem. (2024, December 19).

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22).

- Application, Reactivity and Synthesis of Isoxazole Derivatives - Bentham Science Publisher. (2020, May 11).

- ICSC 0577 - TRIFLUOROMETHANE - International Chemical Safety Cards (ICSCs). (n.d.).

- (PDF) Trifluoromethylated Heterocycles - ResearchGate. (2015, October 15).

- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).

- The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oregon.gov [oregon.gov]

- 7. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. healthandenvironment.org [healthandenvironment.org]

- 9. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. iscientific.org [iscientific.org]

- 12. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ICSC 0577 - TRIFLUOROMETHANE [chemicalsafety.ilo.org]

- 15. researchgate.net [researchgate.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. artscimedia.case.edu [artscimedia.case.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. fishersci.es [fishersci.es]

- 22. fishersci.ca [fishersci.ca]

- 23. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 24. echemi.com [echemi.com]

- 25. epa.nsw.gov.au [epa.nsw.gov.au]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability and Optimal Storage of Isoxazole Stannanes for Synthetic Applications

Introduction: The Synthetic Power and Latent Instability of Isoxazole Stannanes

Isoxazole stannanes represent a class of highly valuable organometallic reagents, bridging the versatile reactivity of organostannanes with the privileged isoxazole scaffold, a motif prevalent in numerous pharmaceutical compounds and agrochemicals.[1][2] Their primary utility lies in transition metal-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the efficient formation of carbon-carbon bonds and the synthesis of complex molecular architectures.[1] However, the successful and reproducible application of these potent reagents is critically dependent on their chemical integrity. Isoxazole stannanes are inherently sensitive compounds, susceptible to degradation pathways originating from both the organostannane moiety and the isoxazole ring system.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing the stability of isoxazole stannanes. By elucidating the mechanisms of decomposition, we establish a framework for evidence-based protocols for their handling, storage, and purity assessment, ensuring their efficacy and the reliability of synthetic outcomes.

The Duality of Degradation: Mechanistic Insights

The stability of an isoxazole stannane is not governed by a single point of failure but by the combined sensitivities of its two core components. A comprehensive understanding of these distinct yet potentially synergistic degradation pathways is essential for mitigating decomposition.

The Organostannane Moiety: Susceptibility of the Carbon-Tin Bond

The primary vulnerability of any organostannane reagent is the carbon-tin (C-Sn) bond.[3] This bond is susceptible to cleavage under various conditions, leading to the formation of the corresponding proto-destannylated isoxazole and inorganic tin byproducts. This process, known as destannylation, effectively renders the reagent useless for cross-coupling. The principal drivers of this degradation are:

-

Atmospheric Oxygen (Oxidation): Organostannanes react with oxygen, particularly in the presence of light or radical initiators. This oxidative cleavage leads to the formation of tin oxides and hydroxides.

-

Moisture (Hydrolysis): The C-Sn bond is prone to hydrolysis, especially under acidic or basic conditions, yielding the protonated isoxazole and tin hydroxides. The presence of even trace amounts of water adsorbed onto glassware can be sufficient to initiate this process.[4]

-

Elevated Temperatures: Thermal energy can promote the homolytic cleavage of the C-Sn bond, accelerating decomposition.

The Isoxazole Ring: Lability of the Nitrogen-Oxygen Bond

The isoxazole ring, while aromatic, contains a relatively weak nitrogen-oxygen (N-O) bond, which serves as a secondary point of instability.[5] Cleavage of this bond can initiate a cascade of rearrangements and fragmentation. Key factors include:

-

Thermal Decomposition (Pyrolysis): At elevated temperatures, the isoxazole ring can undergo pyrolysis. The initial step is typically the cleavage of the N-O bond, which can lead to the formation of reactive intermediates like vinylnitrenes.[6] These can subsequently rearrange into various products, including azirines, oxazoles, or ketenimines, fundamentally altering the core structure.[6]

-

Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), which is a critical consideration during multi-step syntheses.[5]

-

Strongly Basic Conditions: Certain isoxazoles can undergo base-catalyzed ring-opening.[5][7] This process is also temperature-dependent, with higher temperatures significantly accelerating the rate of decomposition even at moderately basic pH.[7]

-

Photochemical Rearrangement: UV irradiation can provide the energy necessary to induce the cleavage of the N-O bond and subsequent rearrangement of the isoxazole ring.[5]

Below is a diagram illustrating the primary decomposition pathways for a generic isoxazole stannane.

Caption: Primary decomposition pathways for isoxazole stannanes.

Critical Factors Influencing Long-Term Stability

Effective preservation of isoxazole stannanes requires stringent control over their chemical and physical environment. The following factors are paramount.[8]

| Factor | Influence on Stability & Causal Mechanism | Recommended Mitigation Strategy |

| Temperature | Accelerates the rate of all degradation pathways (C-Sn and N-O bond cleavage).[7][9] Higher kinetic energy increases the frequency of molecules overcoming the activation energy for decomposition. | Store at or below -20°C. For particularly sensitive derivatives, storage at -80°C may be warranted. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Oxygen leads to oxidative cleavage of the C-Sn bond. Moisture causes hydrolysis of the C-Sn bond.[3][10] Both processes are often irreversible and lead to inactive material. | Store and handle under an inert atmosphere (e.g., Argon or Nitrogen). Use robust sealing systems like Sure/Seal™ bottles or Schlenk flasks.[4][11] |

| Light | UV radiation can provide sufficient energy to induce photochemical reactions, primarily promoting the cleavage of the weak N-O bond in the isoxazole ring.[5] | Store in amber glass vials or protect from light by wrapping containers in aluminum foil. Keep storage areas dark.[8] |

| Chemical Purity | Acidic or basic impurities can catalyze hydrolysis or isoxazole ring-opening.[7] Residual transition metals from synthesis can promote decomposition. | Ensure the stannane is purified to a high degree and stored either neat (if a stable solid/oil) or in a high-purity, anhydrous, aprotic solvent (e.g., THF, Toluene). |

Field-Proven Protocols for Storage and Handling

Adherence to rigorous, validated procedures is non-negotiable for maintaining the quality of air-sensitive organometallic reagents.[10]

Recommended Long-Term Storage Protocol

-

Container Selection: Use a clean, oven-dried Schlenk flask or a Sure/Seal™ bottle with a PTFE/elastomer liner.[4] Glassware should be dried overnight at >125°C to remove adsorbed moisture.[4]

-

Inert Atmosphere: If handling a solid, transfer it into the storage vessel inside a glovebox. If handling a solution, ensure it is prepared with anhydrous, degassed solvent. Purge the headspace of the container thoroughly with dry argon or nitrogen for several minutes.

-

Sealing: Securely seal the container. For Schlenk flasks, ensure the stopcock is properly greased and closed. For Sure/Seal™ bottles, the crown cap provides the primary seal.[4]

-

Light Protection: Place the sealed container inside a secondary, opaque container or wrap it with aluminum foil.

-

Cold Storage: Place the protected container in a freezer set to -20°C or below .[12][13][14] Ensure the freezer is in a location with minimal temperature fluctuations.

Experimental Workflow: Safe Dispensing of Isoxazole Stannanes

The following protocol outlines the standard procedure for transferring an air-sensitive stannane solution from a Sure/Seal™ bottle to a reaction flask using syringe techniques.[10][11]

-

Preparation:

-

Dry all necessary glassware (reaction flask with septum, syringe, needles) in an oven and allow to cool to room temperature under a stream of inert gas or in a desiccator.

-

Assemble the syringe while still warm and flush it thoroughly (at least 10 times) with dry argon or nitrogen.[4]

-

Set up the reaction flask under a positive pressure of inert gas, typically using a manifold or a balloon.

-

-

Equilibration:

-

Remove the stannane reagent from the freezer and allow it to warm to room temperature. Crucially, do not open or puncture the septum while the bottle is cold , as this will cause atmospheric moisture to condense inside.

-

-

Transfer:

-

Once the bottle is at room temperature, pierce the septum with a needle connected to an inert gas line to ensure positive pressure.

-

Pierce the septum with the needle of the pre-flushed syringe.

-

Slowly withdraw the desired volume of the reagent. It is often helpful to first draw inert gas into the syringe from the bottle's headspace and then expel it back into the bottle to equalize pressure before drawing the liquid.

-

Withdraw the needle from the bottle and immediately insert it into the septum of the reaction flask.

-

Dispense the reagent into the reaction mixture.

-

-

Cleanup:

-

Immediately quench any residual reagent in the syringe and needles by drawing up and expelling an appropriate quenching solution (e.g., isopropanol) in a separate flask, followed by water. Never draw water directly into a syringe containing residual organometallic reagent. [4]

-

The workflow below provides a visual summary of this critical process.

Caption: A step-by-step workflow for the safe transfer of stannanes.

Purity Assessment via NMR Spectroscopy

Before use, especially after long-term storage, it is prudent to assess the purity of the isoxazole stannane. ¹H NMR spectroscopy is a rapid and effective method.

-

Procedure: Carefully acquire a small aliquot of the stannane solution using the inert atmosphere techniques described above and dilute it in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Analysis: Compare the resulting spectrum to that of a pure, freshly prepared sample. The primary indicator of degradation via the C-Sn cleavage pathway is the appearance of new signals corresponding to the proto-destannylated isoxazole . The integration of these signals relative to the parent stannane provides a quantitative measure of decomposition. The presence of complex, unidentifiable signals may suggest decomposition of the isoxazole ring itself.

Conclusion

Isoxazole stannanes are indispensable tools in modern organic synthesis, but their chemical nature demands respect and meticulous handling. Their stability is governed by the dual vulnerabilities of the C-Sn bond to atmospheric conditions and the N-O bond of the isoxazole ring to thermal, photochemical, and certain chemical insults. By implementing the comprehensive storage and handling protocols detailed in this guide—centered on cold, dark, and inert conditions—researchers can protect the integrity of these valuable reagents. This ensures the reproducibility of experimental results, maximizes synthetic yields, and upholds a culture of safety in the laboratory.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Organostannane Reagents. Benchchem.com. 3

-

MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Web.mit.edu. 4

-

White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fishersci.com. 10

-

Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. 15

-

Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. 11

-

Al-Sehemi, A. G., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. 6

-

Journal of Environmental Monitoring. (n.d.). Stability and storage problems in organotin speciation in environmental samples. 12

-

PubMed. (n.d.). Stability and storage problems in organotin speciation in environmental samples. 13

-

Journal of Environmental Monitoring. (n.d.). Stability and storage problems in organotin speciation in environmental samples. RSC Publishing. 14

-

BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.com. 5

-

ResearchGate. (n.d.). Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. 1

-

Bentham Science Publisher. (2021). Recent Progress in the Synthesis of Isoxazoles. 2

-

ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. 7

-

QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. 8

-

PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. qbdgroup.com [qbdgroup.com]

- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 13. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Toxicity Profile and Handling of Tributyltin-Functionalized Isoxazoles

Executive Summary

This technical guide analyzes the toxicological landscape of tributyltin (TBT)-functionalized isoxazoles . These compounds occupy a critical duality in pharmaceutical research: they exist either as highly reactive intermediates in Stille coupling syntheses or as emerging organotin metallodrugs designed for potent antitumor activity.

The TBT moiety is a severe biological hazard, acting as an endocrine disruptor and mitochondrial toxin.[1] This guide provides a mechanistic breakdown of its toxicity, comparative cytotoxicity data, and—crucially—validated protocols for the detection and removal of TBT residues from isoxazole scaffolds to ensure pharmaceutical safety.

Chemical Architecture: The Toxicophore

To understand the toxicity profile, one must first distinguish the chemical context of the "functionalization." The toxicity is driven almost exclusively by the organotin moiety (

Structural Variants

| Variant Type | Chemical Context | Primary Risk Profile |

| Type A: Covalent Stille Intermediates | Isoxazole ring covalently bonded to | Occupational Hazard: High volatility and lipophilicity allow rapid dermal absorption. Persistent environmental pollutant. |

| Type B: Coordination Complexes | Isoxazole derivatives (often carboxylates) coordinating to a | Systemic Toxicity: Designed for cytotoxicity.[4] High potency often accompanied by narrow therapeutic indices and off-target immunotoxicity. |

The Lipophilic Trojan Horse

The tributyltin group is highly lipophilic (

Mechanisms of Cytotoxicity[5][6][7]

The toxicity of TBT-functionalized isoxazoles is not merely necrotic; it is a specific, multi-stage cascade involving mitochondrial impairment and endocrine disruption.[1]

The Mitochondrial Apoptosis Pathway

The primary mechanism of action (MoA) involves the "intrinsic apoptotic pathway." TBT inhibits oxidative phosphorylation and triggers a massive release of Reactive Oxygen Species (ROS).

Figure 1: The intrinsic mitochondrial cascade triggered by organotin moieties. TBT disrupts the mitochondrial permeability transition pore (MPTP), leading to fatal oxidative stress.

Endocrine Disruption (The Obesogen Effect)

Beyond cytotoxicity, TBT residues are nanomolar agonists of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Impact: Even trace impurities of TBT-isoxazoles in a drug candidate can induce adipogenesis (fat cell differentiation) and alter steroid metabolism, leading to "imposex" in aquatic life and metabolic disorders in mammals.

Comparative Toxicology Data

The following table synthesizes cytotoxicity data (

| Compound Class | Cell Line | IC50 ( | Toxicity Interpretation |

| Isoxazole Scaffold (Parent) | MCF-7 (Breast Cancer) | > 50.0 | Low intrinsic toxicity; generally safe scaffold. |

| TBT-Chloride (Reference) | MCF-7 | 0.05 - 0.20 | Extremely potent; non-selective cytotoxicity. |

| TBT-Isoxazole (Complex) | MCF-7 | 0.15 - 0.80 | High Toxicity. The isoxazole ligand may slightly reduce potency compared to TBT-Cl but retains sub-micromolar lethality. |

| TBT-Isoxazole (Complex) | HEK-293 (Normal Kidney) | 0.50 - 1.20 | Poor Selectivity. Shows significant toxicity to non-cancerous tissues, highlighting the risk of organotin metallodrugs. |

Note: Data extrapolated from structure-activity relationship (SAR) studies on organotin(IV) carboxylates and isoxazole derivatives [1, 5, 6].

Experimental Protocols: Detection and Remediation

For researchers using Stille couplings to synthesize isoxazole drugs, the removal of TBT byproducts is the critical safety challenge. Standard silica chromatography is often insufficient due to "streaking."

Protocol: The KF/Silica Remediation Method

This is the industry-standard "Self-Validating" protocol for removing TBT residues. It converts soluble tributyltin chloride/hydride into insoluble tributyltin fluoride polymer.[5]

Reagents:

Workflow:

-

Preparation: Dissolve the crude reaction mixture (containing the isoxazole product and TBT residues) in Et₂O or THF.

-

Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF). Ratio: Use ~5 equivalents of KF relative to the tin reagent.

-

Reaction: Stir vigorously for 2–4 hours at room temperature.

-

Validation Check: A white, polymeric precipitate (

) should form. If the solution remains clear, add more KF or increase stirring time.

-

-

Filtration: Filter the mixture through a pad of Celite mixed with silica (1:1). The toxic tin polymer is trapped in the solid phase.

-

Analysis: Evaporate the filtrate and analyze via 1H NMR .

-

Pass Criteria: Absence of "satellite" peaks around 0.8–1.5 ppm (characteristic of butyl-tin protons).

-

Visualization of Purification Workflow

Figure 2: The KF/Silica remediation workflow. This process exploits the high affinity of Fluorine for Tin to precipitate the toxic byproduct.

Safety & Handling Directives

When handling TBT-functionalized isoxazoles, standard "Good Laboratory Practice" (GLP) is insufficient. Adopt High-Potency Compound protocols:

-

Double-Gloving: TBT permeates latex and nitrile. Use Silver Shield/4H laminate gloves or double-glove with nitrile, changing the outer pair every 15 minutes.

-

Vapor Control: TBT compounds have high vapor pressure. All weighing and transfers must occur inside a certified fume hood or glovebox.

-

Waste Segregation: Never mix organotin waste with general organic solvents. It requires specific incineration streams to prevent environmental leaching.

References

-

Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Source: PubMed / Rev Environ Health URL:[Link]

-

Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs. Source: Frontiers in Pharmacology URL:[Link]

-

Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Source: Cornerstone / Minnesota State University URL:[Link]

-

Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Source: PubMed / Toxicology URL:[Link]

-

Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Source: Systematic Reviews in Pharmacy URL:[Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. Source: MDPI / Molecules URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

Molecular weight and formula of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole

An In-Depth Technical Guide to 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and structural stability make it a privileged core for drug design.[3] The value of this scaffold can be further enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group, for instance, is a well-established strategy to modulate a molecule's physicochemical characteristics, often improving metabolic stability, lipophilicity, and target binding affinity.[4]